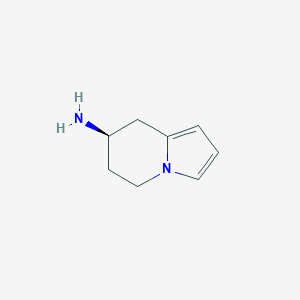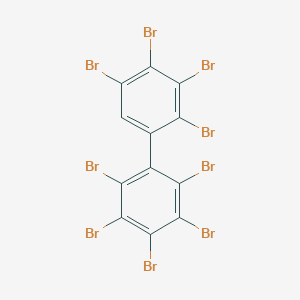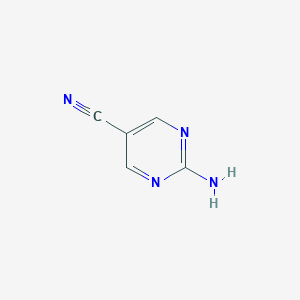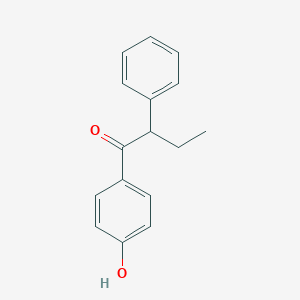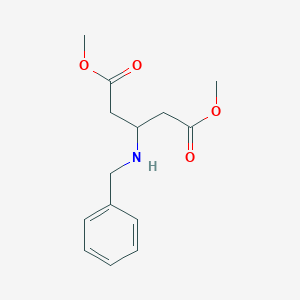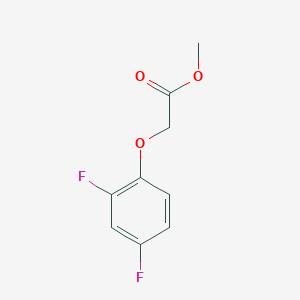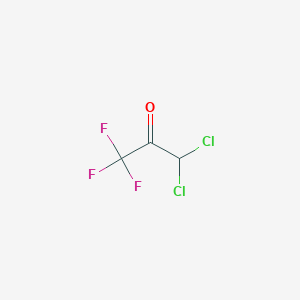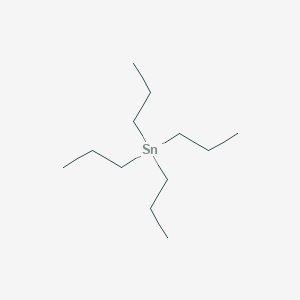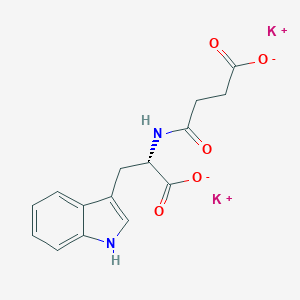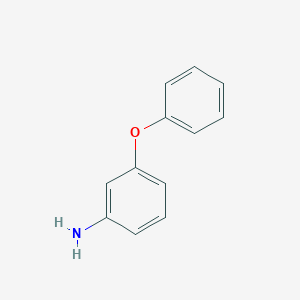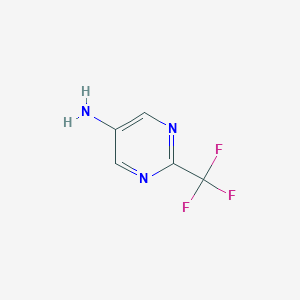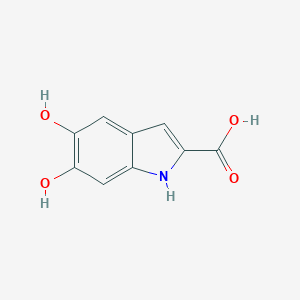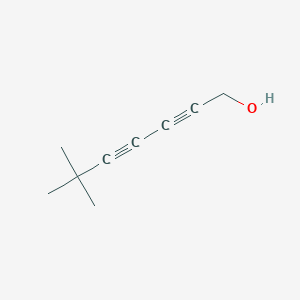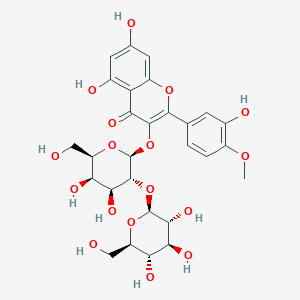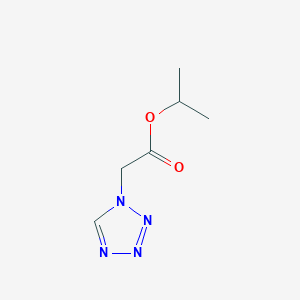
Propan-2-yl 2-(tetrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-(tetrazol-1-yl)acetate, also known as PTAC, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PTAC is a tetrazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of Propan-2-yl 2-(tetrazol-1-yl)acetate is not fully understood, but it is thought to act through multiple pathways. Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have a wide range of biochemical and physiological effects. In animal models, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to reduce inflammation and pain, indicating its potential as a treatment for inflammatory diseases. Propan-2-yl 2-(tetrazol-1-yl)acetate has also been shown to inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Propan-2-yl 2-(tetrazol-1-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be modified to target specific tissues or cells. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have low toxicity in animal models, making it a safe compound to work with. However, Propan-2-yl 2-(tetrazol-1-yl)acetate has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to test specific hypotheses. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has a short half-life in vivo, making it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for Propan-2-yl 2-(tetrazol-1-yl)acetate research. One area of interest is the development of Propan-2-yl 2-(tetrazol-1-yl)acetate-based drug delivery systems. Propan-2-yl 2-(tetrazol-1-yl)acetate can be conjugated to other compounds to target specific tissues or cells, making it a promising candidate for targeted drug delivery. Another area of interest is the study of Propan-2-yl 2-(tetrazol-1-yl)acetate's mechanism of action. Understanding how Propan-2-yl 2-(tetrazol-1-yl)acetate works at the molecular level could lead to the development of more effective drugs. Finally, there is potential for Propan-2-yl 2-(tetrazol-1-yl)acetate to be used in combination with other drugs to enhance their effectiveness.
Synthesemethoden
Propan-2-yl 2-(tetrazol-1-yl)acetate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-1,3-propanediol with acetic anhydride to form 2-acetoxy-1,3-propanediol. This intermediate is then reacted with sodium azide to form 2-azido-1,3-propanediol, which is further reacted with ethyl bromoacetate to form ethyl 2-(azido-1,3-dihydroxypropan-2-yl)acetate. Finally, this intermediate is reacted with sodium tetrazolate to form Propan-2-yl 2-(tetrazol-1-yl)acetate.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2-(tetrazol-1-yl)acetate has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Propan-2-yl 2-(tetrazol-1-yl)acetate has also been studied for its potential as a drug delivery system, as it can be conjugated to other compounds to target specific tissues or cells.
Eigenschaften
CAS-Nummer |
144774-73-2 |
|---|---|
Produktname |
Propan-2-yl 2-(tetrazol-1-yl)acetate |
Molekularformel |
C6H10N4O2 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
propan-2-yl 2-(tetrazol-1-yl)acetate |
InChI |
InChI=1S/C6H10N4O2/c1-5(2)12-6(11)3-10-4-7-8-9-10/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
SDGHIWDOXJNUHV-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C=NN=N1 |
Kanonische SMILES |
CC(C)OC(=O)CN1C=NN=N1 |
Synonyme |
1H-Tetrazole-1-aceticacid,1-methylethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



